Propranolol is a non-selective beta-adrenergic blocking agent widely used in the treatment of cardiovascular diseases. Its therapeutic effects are not limited to the cardiovascular system; it has also been found to be effective in treating infantile haemangiomas, a common vascular tumor in infancy12. The drug's ability to inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels, has opened up new therapeutic opportunities for its use in angiogenesis-dependent human diseases2. Additionally, propranolol's interactions with central serotonergic neurons and its effect on renin secretion suggest a broader spectrum of potential clinical applications47. The hydroxylated metabolites of propranolol, such as rac 7-Hydroxy Propranolol, have been synthesized to study the effect of hydroxyl position on biological activity, revealing that these metabolites retain beta-blocking and vasodilating activities9.
Propranolol has revolutionized the treatment of infantile haemangiomas (IHs), with evidence showing that it can stabilize the growth of IHs and lead to their involution, significantly shortening their natural course1. The drug's rapid action is particularly beneficial in cases where IHs cause complications such as dyspnoea, haemodynamic compromise, and ulceration1.
The anti-angiogenic properties of propranolol have implications for the treatment of diseases where excessive or abnormal angiogenesis is a problem, such as certain types of cancer and ocular diseases like diabetic retinopathy2. By inhibiting key steps in the angiogenic process, propranolol may serve as a therapeutic agent in these conditions2.
Propranolol's effects on central serotonergic neurons suggest a role in cardiovascular regulation, potentially offering a therapeutic approach for hypertension, especially when linked to central serotonergic pathways4. Its ability to inhibit renin secretion further supports its use in managing renin-dependent hypertensive diseases7.
The synthesis and study of hydroxylated propranolol metabolites, such as rac 7-Hydroxy Propranolol, have provided insights into the relationship between the drug's structure, its lipophilicity, and its pharmacological potency9. These studies are crucial for understanding how propranolol's metabolites may contribute to its overall therapeutic effects and could lead to the development of new beta-blockers with optimized properties9.
Rac 7-Hydroxy Propranolol can be synthesized from Propranolol through hydroxylation processes. It is categorized as a ring-hydroxylated isomer of Propranolol, which means it has a hydroxyl group (-OH) attached to the aromatic ring of the original molecule. The compound's chemical identity is marked by its CAS number 81907-81-5, and it exists predominantly in its hydrochloride form for stability and solubility purposes .
The synthesis of Rac 7-Hydroxy Propranolol typically involves several methodologies:
Rac 7-Hydroxy Propranolol has a complex molecular structure characterized by:
The compound features:
Rac 7-Hydroxy Propranolol can participate in several chemical reactions:
The specific conditions for these reactions vary based on desired outcomes:
Rac 7-Hydroxy Propranolol exerts its pharmacological effects primarily through:
The compound's stability, reactivity, and solubility are crucial for its application in pharmaceutical formulations.
Rac 7-Hydroxy Propranolol has several important applications in scientific research:
rac 7-Hydroxy Propranolol is systematically named as 8-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol, reflecting its substitution pattern on the naphthalene ring and the propranolol-derived side chain [7]. The prefix "rac" explicitly denotes the compound as a racemic mixture, comprising equal molar amounts of both enantiomers: (R)-7-Hydroxy Propranolol and (S)-7-Hydroxy Propranolol. This nomenclature emphasizes the absence of stereochemical preference at the chiral center within the propanolamine side chain. The chiral center arises from the carbon bearing the secondary alcohol group (–CH(OH)CH₂N–), rendering the molecule stereogenic. As a metabolite of (±)-propranolol, it retains the parent drug’s β-adrenergic receptor binding pharmacophore but introduces a hydroxyl group at the 7-position of the naphthalene ring, altering its physicochemical interactions [5] [7].
The molecular formula of rac 7-Hydroxy Propranolol is C₁₆H₂₁NO₃ (molecular weight: 275.34 g/mol) in its free base form [7]. Its hydrochloride salt form has the formula C₁₆H₂₂ClNO₃ (molecular weight: 311.80 g/mol) [5]. Key physicochemical properties include:
Solubility and Stability: The compound is soluble in dimethyl sulfoxide (DMSO) but exhibits limited water solubility. It is recommended for storage at –20°C to maintain stability, indicating sensitivity to thermal degradation [5].
Structural Features:
Table 1: Molecular Properties of rac 7-Hydroxy Propranolol
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₁₆H₂₁NO₃ | C₁₆H₂₂ClNO₃ |
Molecular Weight (g/mol) | 275.34 | 311.80 |
Canonical SMILES | CC(C)NCC(O)COc₁cccc₂ccc(O)cc₁₂ | CC(C)NCC(O)COc₁cccc₂ccc(O)cc₁₂.Cl |
Storage Conditions | –20°C | –20°C |
The stereochemistry of rac 7-Hydroxy Propranolol significantly influences its solid-state behavior and intermolecular interactions, mirroring trends observed in chiral crystal engineering studies:
Crystal Packing and Symmetry:
Physicochemical Differentiation:
Table 2: Racemic vs. Enantiopure Crystal Properties
Property | Racemic Form | Enantiopure Form |
---|---|---|
Crystal Class | Centrosymmetric | Non-centrosymmetric |
Packing Efficiency | High-density lattices | Variable, often lower |
Thermal Stability | Higher melting point | Lower melting point |
Synthetic Accessibility | Direct synthesis | Requires chiral resolution |
Resolution Techniques:The separation of rac 7-Hydroxy Propranolol enantiomers employs diastereomeric salt formation using enantiopure acids (e.g., tartaric acid derivatives). This leverages differences in diastereomer solubility—a principle validated in resolving chiral amines and carboxylic acids [3]. Deuterated variants (e.g., rac 7-Hydroxy Propranolol-d₅, C₁₆H₁₆D₅NO₃) further aid metabolic studies by providing isotopically labeled internal standards, underscoring the racemate’s utility in analytical applications despite stereochemical complexity [4] [6].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: